molecular formula C16H22ClNO B12663924 Norlevorphanol hydrochloride CAS No. 53448-65-0

Norlevorphanol hydrochloride

Cat. No.: B12663924
CAS No.: 53448-65-0
M. Wt: 279.80 g/mol
InChI Key: TVWLCOZEOOAJBT-QALYCTJVSA-N
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Description

Norlevorphanol hydrochloride is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and is known for its potent analgesic properties. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Norlevorphanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .

Major Products Formed

The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .

Scientific Research Applications

Norlevorphanol hydrochloride has several scientific research applications, including:

Mechanism of Action

Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .

Properties

CAS No.

53448-65-0

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1

InChI Key

TVWLCOZEOOAJBT-QALYCTJVSA-N

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl

Origin of Product

United States

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